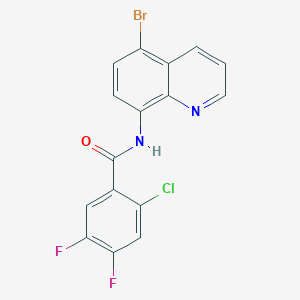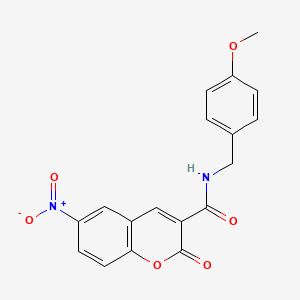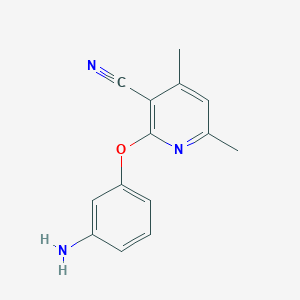
N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring substituted with bromine at the 5-position and an amide linkage to a benzamide moiety that is further substituted with chlorine and fluorine atoms. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide typically involves multi-step organic reactions. One common method includes the bromination of quinoline derivatives followed by amide coupling with 2-chloro-4,5-difluorobenzoyl chloride. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of human error.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can target the amide linkage, converting it to an amine.
Substitution: The halogen atoms (bromine, chlorine, and fluorine) in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
作用機序
N-(5-ブロモキノリン-8-イル)-2-クロロ-4,5-ジフルオロベンズアミドの作用機序には、特定の分子標的との相互作用が関与しています。キノリン環はDNAにインターカレーションして、その機能を破壊し、細胞死を引き起こす可能性があります。さらに、この化合物は、活性部位に結合することにより、特定の酵素を阻害し、その触媒活性を阻害する可能性があります。ハロゲン原子の存在により、化合物の細胞膜への浸透性と細胞内標的への到達性が向上します。
類似の化合物:
- N-(5-ブロモキノリン-8-イル)アセトアミド
- N-(5-ブロモキノリン-8-イル)-2-クロロベンズアミド
- N-(5-ブロモキノリン-8-イル)-4,5-ジフルオロベンズアミド
比較: N-(5-ブロモキノリン-8-イル)-2-クロロ-4,5-ジフルオロベンズアミドは、ベンズアミド部分に塩素原子とフッ素原子の両方が存在するため、ユニークです。この構造的特徴により、これらの置換基のない類似の化合物と比較して、化学反応性と生物活性が向上します。ハロゲン原子の組み合わせは、化合物の安定性と溶解性を向上させ、さまざまな用途に適したものになります。
類似化合物との比較
- N-(5-bromoquinolin-8-yl)acetamide
- N-(5-bromoquinolin-8-yl)-2-chlorobenzamide
- N-(5-bromoquinolin-8-yl)-4,5-difluorobenzamide
Comparison: N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzamide moiety. This structural feature enhances its chemical reactivity and biological activity compared to similar compounds that lack these substituents. The combination of halogen atoms also improves the compound’s stability and solubility, making it more suitable for various applications.
特性
分子式 |
C16H8BrClF2N2O |
|---|---|
分子量 |
397.60 g/mol |
IUPAC名 |
N-(5-bromoquinolin-8-yl)-2-chloro-4,5-difluorobenzamide |
InChI |
InChI=1S/C16H8BrClF2N2O/c17-10-3-4-14(15-8(10)2-1-5-21-15)22-16(23)9-6-12(19)13(20)7-11(9)18/h1-7H,(H,22,23) |
InChIキー |
RXZHNUJTXTZRME-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2N=C1)NC(=O)C3=CC(=C(C=C3Cl)F)F)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11510000.png)

![5-Benzyl-3-(3-ethoxy-2-hydroxyphenyl)-1-(2-methylpropyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11510004.png)
![5-Butyl-3-(2-hydroxyphenyl)-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11510011.png)
![(6E)-2-ethyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11510021.png)
![2-[(2Z)-4-(4-chlorophenyl)-2-[(4-ethylphenyl)imino]-1,3-thiazol-3(2H)-yl]ethanol](/img/structure/B11510031.png)
![Ethyl 5-ethyl-4-phenyl-2-{[1,1,1-trifluoro-3-methoxy-3-oxo-2-(propanoylamino)propan-2-yl]amino}thiophene-3-carboxylate](/img/structure/B11510044.png)
![(5Z)-5-{[6-methoxy-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11510054.png)
![Methyl 3-[(2,4-dioxopentan-3-yl)sulfanyl]-3,3-difluoro-2-(trifluoromethyl)propanoate](/img/structure/B11510057.png)

![2-(piperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11510063.png)
![7-chloro-6,8-dimethyl-3-thia-5,11,12,13,20-pentazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4,6,8,11,14,16,18-nonaene](/img/structure/B11510070.png)
![1-[6-(Morpholine-4-sulfonyl)-2,3-dihydro-indol-1-yl]-ethanone](/img/structure/B11510081.png)
![2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11510088.png)
